

Unveiling the Chemical Landscape of PROTAC CDK9 Degrader-11: A Technical Guide

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Compound of Interest		
Compound Name:	PROTAC CDK9 degrader-11	
Cat. No.:	B15543707	Get Quote

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This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of **PROTAC CDK9 degrader-11**, a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, chemical biology, and targeted protein degradation.

PROTAC CDK9 degrader-11, also known as compound C3, has emerged as a promising therapeutic agent, particularly for small-cell lung cancer (SCLC).[1][2] Its mechanism of action, leveraging the Proteolysis Targeting Chimera (PROTAC) technology, offers a novel approach to specifically eliminate the CDK9 protein, a key regulator of transcription, thereby inducing cell cycle arrest and apoptosis in cancer cells.

Core Chemical and Pharmacological Properties

PROTAC CDK9 degrader-11 is an orally active, heterobifunctional molecule designed to recruit CDK9 to the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[3]

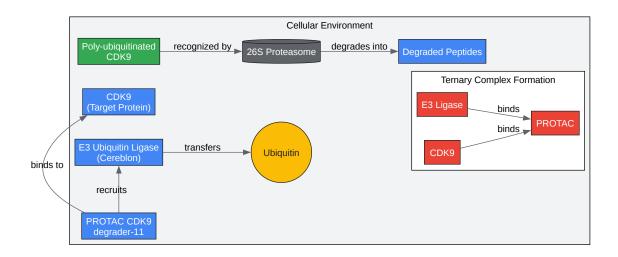


Property	Value	Reference
Molecular Formula	C39H48Cl2N10O5	[2]
Molecular Weight	807.80 g/mol	[2]
CAS Number	3039540-19-4	[2]
DC50	1.09 nM	[1][2]
IC50 (SCLC cells)	Nanomolar range	[1][2]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

As a PROTAC, CDK9 degrader-11 functions by inducing the formation of a ternary complex between CDK9 and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to CDK9, marking it for degradation by the 26S proteasome. The degrader molecule is then released and can catalytically induce the degradation of multiple CDK9 proteins.





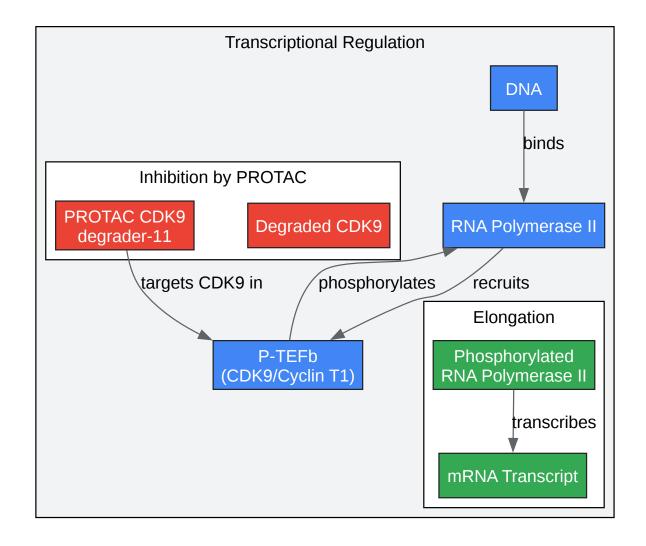
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PROTAC-mediated degradation of CDK9.

The CDK9 Signaling Pathway and Its Role in Cancer

CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. It plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for the elongation phase of transcription. In many cancers, there is a dependency on the continuous transcription of anti-apoptotic and cell cycle-promoting genes, making CDK9 an attractive therapeutic target.





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CDK9 signaling in transcription and its inhibition.

Experimental Protocols Western Blot Analysis for CDK9 Degradation

This protocol is a generalized procedure for assessing the degradation of CDK9 in cell lines treated with **PROTAC CDK9 degrader-11**.

1. Cell Culture and Treatment:



- Seed cancer cell lines (e.g., DMS114, DMS53, or NCI-H446 for SCLC) in appropriate culture medium and incubate until they reach 70-80% confluency.
- Treat cells with varying concentrations of PROTAC CDK9 degrader-11 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
- 2. Cell Lysis and Protein Quantification:
- After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
- 3. SDS-PAGE and Western Blotting:
- Normalize protein concentrations and prepare samples for SDS-PAGE.
- Load equal amounts of protein per lane on a polyacrylamide gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for CDK9 overnight at 4°C. A
 loading control antibody (e.g., GAPDH or β-actin) should also be used.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- 4. Data Analysis:



- Quantify the band intensities using densitometry software.
- Normalize the CDK9 band intensity to the corresponding loading control.
- Calculate the percentage of CDK9 degradation relative to the vehicle-treated control.
- The DC50 value (the concentration at which 50% of the target protein is degraded) can be
 determined by plotting the percentage of degradation against the logarithm of the degrader
 concentration.

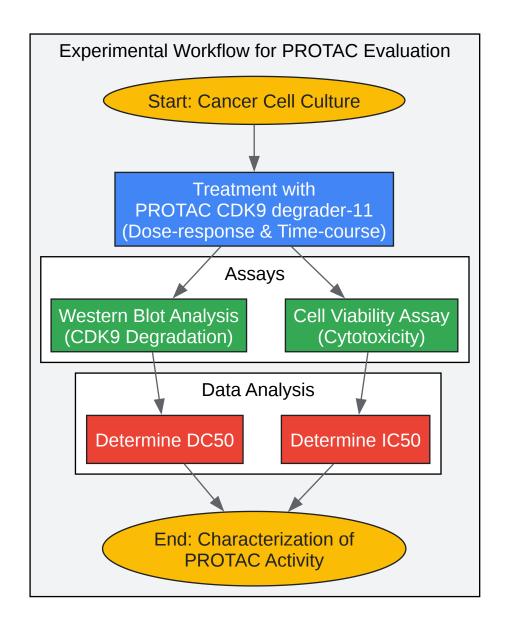
Cell Viability Assay

This protocol outlines a method to determine the cytotoxic effects of **PROTAC CDK9** degrader-11 on cancer cells.

- 1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a predetermined density to ensure exponential growth during the assay period.
- 2. Compound Treatment:
- Prepare serial dilutions of **PROTAC CDK9 degrader-11** in the culture medium.
- Treat the cells with the diluted compound, including a vehicle control.
- 3. Incubation:
- Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
- 4. Viability Measurement:
- Assess cell viability using a suitable assay, such as MTT, MTS, or a resazurin-based assay, according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.
- 5. Data Analysis:



- Calculate the percentage of cell viability relative to the vehicle-treated control.
- The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.



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General experimental workflow for evaluating PROTAC CDK9 degrader-11.

Conclusion



PROTAC CDK9 degrader-11 represents a significant advancement in the development of targeted therapies for cancers dependent on CDK9 activity. Its potent and selective degradation of CDK9, coupled with its oral bioavailability, underscores its potential as a clinical candidate. The experimental protocols and conceptual framework provided in this guide are intended to facilitate further research and development of this and other novel protein degraders.

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